molecular formula C59H84N2O18 B608547 Levorin CAS No. 11014-70-3

Levorin

Cat. No. B608547
CAS RN: 11014-70-3
M. Wt: 1109.31
InChI Key: OPGSFDUODIJJGF-LIACIYQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levorin is an antibiotic of the polyene series, obtained from cultures of Actinomyces levoris.

Scientific Research Applications

Membrane Activity and Muscle Function

Levorin, a polyene antibiotic, demonstrates significant effects on muscle activity. It forms ionic channels in lipid and cell membranes when complexed with cholesterol and ergosterol. This ability leads to an increase in membrane permeability for various molecules and the formation of channels in muscle fiber cell membranes, which aids in the flow of energy substrates to cells during intense muscle activity. Additionally, Levorin reduces the surface tension of aqueous solutions, influencing blood fluidity and stream in blood vessels, which could be crucial during muscle exertion. Its potential role in preventing lipid peroxidation and enhancing antioxidant protection is also noted, suggesting its impact on physical efficiency and fatigue mitigation during high-power activities (Kurbanov & Kasumov, 2004).

Impact on Amino Acid Transport

Levorin has been found to inhibit the active transport of amino acids in rat small intestine cells. It decreases the oxygen-dependent transfer of amino acids like glycine and leucine, impacting their accumulation in enterocytes. This inhibition intensifies with prolonged contact between the intestinal mucosa and the antibiotic, suggesting a direct effect on amino acid transfer and accumulation in the cells (Lishnevskaia, Orlova, Sizova, & Tereshin, 1980).

Influence on Adrenal Cortex Function

In studies involving albino rats, oral administration of Levorin and its sodium salt showed an impact on adrenal cortex function. The treatment led to a reduction in corticosterone levels in the blood at certain periods post-administration, coupled with changes in the weight coefficients of the thymus and prostate. This suggests Levorin's potential effect on the hormonal and metabolic pathways in the body (Polosova, Dumova, & Loginov, 1975).

Modulation of Intestinal Glucose Transport

Levorin has also been shown to affect glucose transport in the rat small intestine. It lowered the transport rate and accumulation of glucose by the epithelial cells, suggesting its influence on the glucose transport mechanism. This effect is potentially linked to changes in the electrochemical gradient of Na+, which is crucial for glucose transport across cell membranes (Roshchina, Lishnevskaia, Sizova, Orlova, & Tereshin, 1980).

Derivatives and Biological Activity

Studies on Levorin derivatives, specifically aminophenylphosphonic derivatives, have shown that they retain antifungal and antiviral activities while being low in toxicity. These derivatives offer a new avenue for the development of antimicrobial agents with potentially reduced side effects (Belakhov et al., 1990).

Effects on Entamoeba

Research into Levorin's impact on Entamoeba has revealed significant ultrastructural alterations, including changes in cytoplasmic vacuoles, cytoplasm density, and cell membranes, leading to cytolysis. This suggests Levorin's amebicidal effect is primarily due to its membranotropic properties, potentially making it a candidate for treating infections caused by this protozoan (Ovnanian et al., 1987).

properties

CAS RN

11014-70-3

Product Name

Levorin

Molecular Formula

C59H84N2O18

Molecular Weight

1109.31

IUPAC Name

(23E,25E,27E,29E,31E,33E,35E)-22-(((2R,4S,5S)-4-amino-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-38-(7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl)-10,12,14,18,20-pentahydroxy-37-methyl-2,4,8,16-tetraoxooxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid

InChI

InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,21-16+/t35?,36?,37?,38?,43?,44?,45?,47?,48?,50?,51?,53?,54-,55+,56?,57?,59-/m0/s1

InChI Key

OPGSFDUODIJJGF-LIACIYQQSA-N

SMILES

CC(C(CC(c1ccc(N)cc1)=O)O)CC(C2OC(CC(CCCC(CC(CC(CC(CC(CC(C(C(O)=O)C(CC(/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C2C)O[C@@H]3OC([C@H]([C@@H](C3O)N)O)C)O)O)=O)O)O)O)=O)=O)=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Levorin;  Levorine;  Levorinum;  Levorina; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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